molecular formula C19H25N5O2S B2599418 N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide CAS No. 892753-61-6

N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B2599418
CAS No.: 892753-61-6
M. Wt: 387.5
InChI Key: JPYZIKBKHZXJKP-UHFFFAOYSA-N
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Description

N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C19H25N5O2S and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, such as various pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, has focused on the development of efficient synthesis methods. For instance, Luo et al. (2020) describe an effective procedure for synthesizing 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives, showcasing the potential for creating a diverse range of compounds with similar structural features (Luo et al., 2020).

Potential Therapeutic Applications

The therapeutic potential of compounds structurally related to N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is significant. For example, Sato et al. (1980) investigated the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, highlighting their potential as cardiovascular agents (Sato et al., 1980). Additionally, a study by Lauria et al. (2013) on thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines revealed promising antitumor activity, suggesting the potential of similar compounds in cancer therapy (Lauria et al., 2013).

Molecular Structure and Behavior

Understanding the molecular structure and behavior of such compounds is crucial for their application. Desenko et al. (1993) studied the imine-enamine tautomerism of dihydroazolopyrimidines, which can provide insights into the chemical behavior of related compounds (Desenko et al., 1993).

Supramolecular Chemistry

The field of supramolecular chemistry, which involves the study of complex molecules formed by the association of two or more chemical species held together by non-covalent bonds, also finds relevance. Fonari et al. (2004) explored pyrimidine derivatives in the context of hydrogen-bonded supramolecular assemblies, an area that could be relevant for the study of this compound (Fonari et al., 2004).

Properties

IUPAC Name

N-(4-methylcyclohexyl)-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-12-6-8-13(9-7-12)20-16(25)5-3-4-15-21-22-19-23(2)18(26)17-14(24(15)19)10-11-27-17/h10-13H,3-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYZIKBKHZXJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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